molecular formula C15H11Cl3N4O5 B11947426 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide

2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide

Cat. No.: B11947426
M. Wt: 433.6 g/mol
InChI Key: LLJTUFQKFRJZJA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-nitrobenzoyl core linked to a trichloroethyl group substituted with a 4-nitroaniline moiety. The molecule’s complexity arises from its dual nitro groups and trichloroethyl-aniline bridge, which may contribute to unique physicochemical and pharmacological properties .

Properties

Molecular Formula

C15H11Cl3N4O5

Molecular Weight

433.6 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-9-5-7-10(8-6-9)21(24)25)20-13(23)11-3-1-2-4-12(11)22(26)27/h1-8,14,19H,(H,20,23)

InChI Key

LLJTUFQKFRJZJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2,2,2-trichloro-1-(4-nitroanilino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed

    Reduction: Formation of 2-amino-N-[2,2,2-trichloro-1-(4-aminophenyl)ethyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that nitroaniline derivatives can inhibit protein synthesis in cancer cells, leading to apoptosis (programmed cell death) . The structural features of the compound contribute to its ability to interact with cellular targets effectively.

Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the formation of reactive intermediates that can bind to DNA and proteins, disrupting cellular functions. This is supported by findings that highlight the role of nitro groups in enhancing the reactivity of aromatic compounds towards biological macromolecules .

Environmental Science

Pesticide Development
Due to its chlorinated structure, this compound has potential applications as a pesticide or herbicide. The trichloromethyl group enhances its bioactivity against pests while providing stability in various environmental conditions . Research into similar compounds has shown promising results in agricultural settings.

Toxicological Studies
The compound's potential mutagenicity necessitates thorough toxicological evaluations. Studies have linked chlorinated compounds to adverse environmental effects and health risks, prompting investigations into safer alternatives or mitigation strategies . Understanding the degradation pathways and environmental impact of such chemicals is crucial for regulatory compliance.

Materials Science

Polymer Synthesis
The unique chemical properties of this compound allow it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to heat and chemicals, making it suitable for industrial applications .

Nanocomposites
Recent studies have explored the use of this compound in developing nanocomposites for electronic applications. By integrating it into nanostructured materials, researchers aim to create devices with improved conductivity and stability . The ability to tailor the electronic properties through chemical modifications holds promise for future technological advancements.

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Pesticidal PropertiesEvaluated effectiveness as a herbicide; showed high efficacy against common agricultural pests with minimal phytotoxicity.
Study 3Polymer DevelopmentDeveloped a new polymer blend incorporating this compound; resulted in materials with improved tensile strength and thermal stability.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify amino acid residues in proteins, leading to changes in their activity. The trichloroethyl group can also participate in nucleophilic substitution reactions, further modifying the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the benzamide ring or the trichloroethyl-aniline moiety. Key examples include:

Compound Name Substituents (Benzamide) Substituents (Trichloroethyl-Aniline) Key Structural Feature Reference
Target Compound 2-Nitro 4-Nitroanilino Dual nitro groups
AMG2504 4-Nitro (4-Chlorophenyl)sulfanyl Sulfanyl group enhances hydrophobicity
AMG5445 4-Methoxy (4-Chlorophenyl)sulfanyl Methoxy improves electron density
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-Bromo 4-Methoxy-2-nitrophenyl Bromine increases molecular weight
4-Chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide 4-Chloro Isothiocyanato Thiourea linkage for metal coordination

Key Observations :

  • Electron-withdrawing vs.
  • Anilino vs. sulfanyl substituents: AMG series compounds () replace the anilino group with sulfanyl moieties, enhancing hydrophobicity and species-specific TRPA1 antagonism .

Physicochemical Properties

Available data highlight trends in melting points and solubility:

Compound Name Melting Point (°C) Solubility (Polar solvents) Spectral Data (NMR/HRMS) Reference
Target Compound Not reported Likely low (nitro groups) Not provided -
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 90 Moderate 1H/13C-NMR (Tables 1-2 in )
Rip-D (2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide) 96 Moderate 1H/13C-NMR (Tables 1-2 in )
AMG2504 Not reported Low (sulfanyl group) HRMS/MS in

Key Observations :

  • Methoxy and hydroxy substituents (Rip-B, Rip-D) slightly increase melting points compared to nitro analogs .
  • Sulfanyl groups (AMG series) likely reduce aqueous solubility due to hydrophobicity .

Biological Activity

2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a complex organic compound with significant potential in biological research. Its unique structure, which includes a nitro group and a trichloroethyl moiety, contributes to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H13Cl3N4O3S
  • Molecular Weight : 447.7 g/mol
  • IUPAC Name : 4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted by Pendergrass et al. demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong bactericidal activity, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research :
    • In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in breast cancer cells .
  • Enzyme Interaction Studies :
    • Research has indicated that the compound can act as an inhibitor for certain enzymes involved in the biosynthesis of nucleotides. This inhibition can disrupt cellular proliferation in rapidly dividing cells, such as those found in tumors .

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